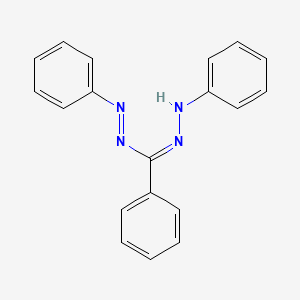

Triphenylformazan

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

N'-anilino-N-phenyliminobenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4/c1-4-10-16(11-5-1)19(22-20-17-12-6-2-7-13-17)23-21-18-14-8-3-9-15-18/h1-15,20H/b22-19-,23-21? | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEIHVSJTPTXQGB-QUHCWSQZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)N=NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N/NC2=CC=CC=C2)/N=NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

531-52-2 | |

| Record name | Methanone, phenyl(2-phenyldiazenyl)-, 2-phenylhydrazone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-triphenylformazan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.737 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of Triphenylformazan relevant to biological assays?

An In-depth Technical Guide to the Chemical Properties of Triphenylformazan for Biological Assays

Introduction

This compound (TPF), specifically 1,3,5-Triphenylformazan (B1222628), is a intensely colored organic compound that serves as a pivotal indicator in numerous biological assays.[1][2] It is the chromogenic product resulting from the reduction of colorless or pale yellow tetrazolium salts, most notably 2,3,5-Triphenyltetrazolium Chloride (TTC) and 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[3][4] The formation of this insoluble, colored formazan (B1609692) is a hallmark of metabolic activity, making it an invaluable tool for researchers in cell biology, biochemistry, and drug development to assess cell viability, proliferation, cytotoxicity, and tissue viability.[5][6] This guide delineates the core chemical properties of this compound that are fundamental to its application in these biological assays.

Core Chemical Properties of 1,3,5-Triphenylformazan

The utility of this compound in biological assays is directly linked to its distinct chemical and physical characteristics.

Structural and Physical Characteristics

This compound is a dark red to purple crystalline powder.[1] Its structure consists of a formazan core (-N=N-C=N-NH-) with three phenyl group substituents.[1][2] This structure allows for the existence of different geometric isomers and tautomers, which can be influenced by factors like light exposure, leading to photochromism.[7][8] The energetically most stable form is the trans-syn isomer, which is stabilized by an internal hydrogen bond, forming a quasi-aromatic ring.[7]

Redox Properties

The foundational principle of formazan-based assays is the redox reaction involving a tetrazolium salt. Water-soluble tetrazolium salts act as electron acceptors. In viable cells, enzymes such as dehydrogenases, primarily located in the mitochondria, transfer electrons from reducing equivalents like NAD(P)H to the tetrazolium salt.[5] This irreversible reduction cleaves the tetrazolium ring and results in the formation of the intensely colored, water-insoluble this compound.[9] This formazan/tetrazolium system is a reliable marker of cellular vitality and metabolic competence.[8]

Solubility Profile

A critical property of this compound for quantitative assays is its poor solubility in aqueous solutions and high solubility in organic solvents.[1][10] While the precursor tetrazolium salts (like MTT and TTC) are water-soluble, the resulting formazan precipitates within or on the surface of metabolically active cells.[4] To quantify the amount of formazan produced, it must be solubilized. This is typically achieved by adding a solvent such as dimethyl sulfoxide (B87167) (DMSO), dioxane, or an acidified ethanol (B145695) solution, which dissolves the formazan crystals into a clear, colored solution suitable for spectrophotometric analysis.[1][4][11]

Spectroscopic Properties

This compound strongly absorbs light in the visible region of the electromagnetic spectrum, a property that allows for its precise quantification.[1] The maximum absorbance wavelength (λmax) can vary slightly depending on the solvent used for solubilization and the specific formazan derivative. For this compound derived from MTT, the λmax is typically between 500 and 600 nm.[4] For formazan derived from TTC, absorbance is often measured around 485 nm.[12] This strong absorbance allows for sensitive detection and quantification of viable cells.[1]

Data Presentation: Quantitative Properties

The following tables summarize the key quantitative data for 1,3,5-Triphenylformazan.

Table 1: General Chemical Properties of 1,3,5-Triphenylformazan

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 531-52-2 | [13][14][15] |

| Molecular Formula | C₁₉H₁₆N₄ | [1][13][14][15] |

| Molecular Weight | 300.36 g/mol | [6][13][15] |

| Appearance | Orange to dark red or brown crystalline powder | [1][6][14] |

| Melting Point | 169-170 °C |[6] |

Table 2: Solubility of 1,3,5-Triphenylformazan

| Solvent | Solubility | Reference(s) |

|---|---|---|

| Water | Insoluble | [12][10] |

| Dioxane | 50 mg/mL (clear solution) | [6][11] |

| Dimethyl Sulfoxide (DMSO) | Soluble (used for solubilization in assays) | [4][16] |

| Ethanol | Soluble (often acidified for assay use) | [4][17] |

| Methanol | Soluble |[18] |

Table 3: Spectroscopic Properties of 1,3,5-Triphenylformazan

| Assay Type (Precursor) | Solvent | Maximum Absorbance (λmax) | Reference(s) |

|---|---|---|---|

| MTT Assay Product | DMSO or acidified ethanol | ~570 nm | [9][19] |

| TTC Assay Product | DMSO | ~483 nm | [12][16] |

| TTC Assay Product | Methanol | ~484 nm | [20] |

| General | Toluene | ~490 nm |[7] |

Visualization of Key Processes

The following diagrams illustrate the fundamental workflows and principles of formazan-based biological assays.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the two most common formazan-based assays.

MTT Assay Protocol for Cell Viability

This protocol assesses cell viability or cytotoxicity in response to a test compound.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium. Include wells for background control (medium only). Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound. Add the desired concentrations to the appropriate wells. Include vehicle control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[9]

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS). Dilute this stock to 0.5 mg/mL in serum-free medium. Remove the treatment medium from the wells and add 100 µL of the MTT solution to each well.[9]

-

Incubation for Formazan Formation: Incubate the plate for 1 to 4 hours at 37°C in a humidified atmosphere. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[9]

-

Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) to each well.[19]

-

Measurement: Place the plate on a shaker for 5-10 minutes to ensure all formazan crystals are completely dissolved. Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

-

Data Analysis: Subtract the average absorbance of the background control wells from all other values. Cell viability is typically expressed as a percentage relative to the vehicle-treated control cells.

TTC Assay Protocol for Seed Viability

This protocol provides a rapid assessment of seed viability based on the respiratory activity of the embryo.

-

Seed Preparation: Imbibe seeds in water for a set period (e.g., 18-24 hours) to activate metabolic processes. For some seeds, it may be necessary to make a longitudinal cut to expose the embryo to the TTC solution.[12]

-

TTC Staining: Prepare a 0.1% to 1.0% (w/v) aqueous solution of 2,3,5-Triphenyltetrazolium Chloride. Place the prepared seeds into the TTC solution, ensuring they are fully submerged.[12][16]

-

Incubation: Incubate the seeds in the dark at a controlled temperature (e.g., 25-30°C) for 1 to 3 hours.[16] Viable, respiring tissues in the embryo will reduce the colorless TTC to a red this compound, staining them red.

-

Qualitative Assessment: After incubation, rinse the seeds with water. Visually inspect the embryo. A fully stained, bright red embryo indicates a viable seed. Unstained or partially stained embryos suggest non-viability or reduced vigor.[5][12]

-

Quantitative Assessment (Optional):

-

Extraction: Excise the stained embryos and place them in a known volume of a suitable solvent (e.g., 95% ethanol or DMSO) to extract the red formazan.[12][16]

-

Incubation for Extraction: Incubate at a specific temperature (e.g., 55°C for DMSO) for a set time until the red color is fully extracted into the solvent.[16]

-

Measurement: Measure the absorbance of the colored extract at approximately 483-485 nm using a spectrophotometer.[12][16]

-

Quantification: The amount of formazan can be calculated using a standard curve prepared with known concentrations of pure 1,3,5-Triphenylformazan.[16]

-

References

- 1. CAS 531-52-2: 1,3,5-Triphenylformazan | CymitQuimica [cymitquimica.com]

- 2. ijrpc.com [ijrpc.com]

- 3. Frontiers | A Spectrophotometric Assay for Robust Viability Testing of Seed Batches Using 2,3,5-Triphenyl Tetrazolium Chloride: Using Hordeum vulgare L. as a Model [frontiersin.org]

- 4. MTT assay - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. This compound | 531-52-2 [chemicalbook.com]

- 7. Monitoring the photochemistry of a formazan over 15 orders of magnitude in time - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. 1,3,5-三苯基四唑甲瓒 ≥90% (UV) | Sigma-Aldrich [sigmaaldrich.com]

- 12. A Rapid and Quantitative Method for Determining Seed Viability Using 2,3,5-Triphenyl Tetrazolium Chloride (TTC): With the Example of Wheat Seed - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1,3,5-triphenylformazan [webbook.nist.gov]

- 14. chemimpex.com [chemimpex.com]

- 15. This compound | C19H16N4 | CID 5464164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. A Rapid and Quantitative Method for Determining Seed Viability Using 2,3,5-Triphenyl Tetrazolium Chloride (TTC): With the Example of Wheat Seed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. MTT Assay | AAT Bioquest [aatbio.com]

- 18. researchgate.net [researchgate.net]

- 19. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Cellular Machinery Behind Vitality Stains: An In-depth Technical Guide to Triphenylformazan Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the biochemical mechanisms underlying the formation of triphenylformazan from tetrazolium salts within living cells. This process is the cornerstone of widely used colorimetric assays for assessing cell viability, proliferation, and cytotoxicity. A thorough understanding of this mechanism is critical for the accurate design, execution, and interpretation of these essential in vitro assays in research and drug development.

Core Principles of Tetrazolium Salt Reduction

Tetrazolium salts are water-soluble compounds that, upon reduction by metabolically active cells, are converted into intensely colored, water-insoluble formazan (B1609692) crystals.[1] This bioreduction serves as a proxy for the metabolic activity of the cell population. The intensity of the color produced is directly proportional to the number of viable, metabolically active cells.[2][3]

The most commonly utilized tetrazolium salt is 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), a yellow-colored compound that is reduced to a purple formazan.[1] Other tetrazolium salts, such as XTT, MTS, and WST-1, have also been developed to yield water-soluble formazans, thereby simplifying the assay protocol by eliminating the need for a solubilization step.[1][4]

The Biochemical Pathway of Formazan Formation

The reduction of tetrazolium salts is not a passive process but rather an enzymatic one, intrinsically linked to cellular respiration and metabolic function. The primary drivers of this conversion are NAD(P)H-dependent oxidoreductases and dehydrogenases.[2][5]

Living cells maintain a reducing environment, with a key role played by the coenzymes NADH and NADPH. These molecules are generated through glycolysis and the citric acid cycle. Dehydrogenase enzymes, particularly those within the mitochondrial electron transport chain like succinate (B1194679) dehydrogenase, transfer electrons from NADH and NADPH to the tetrazolium salt, reducing it to formazan.[6]

While mitochondrial dehydrogenases are major contributors, the reduction of MTT is not exclusively confined to the mitochondria.[7][8] Evidence suggests that the process also occurs in the cytoplasm and is associated with the endoplasmic reticulum and plasma membranes.[8][9]

dot graph TD { rankdir="LR"; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];

} caption: "Signaling pathway of formazan formation."

Intracellular Localization of Formazan

Contrary to early assumptions that formazan crystals exclusively form within the mitochondria, microscopic studies have revealed a more complex picture. While mitochondrial activity is a significant driver of tetrazolium reduction, the resulting formazan granules have been observed in various intracellular compartments.[7][10] These include the endoplasmic reticulum, cytosolic lipid droplets, and the plasma membrane.[7][9][11] The lipophilic nature of the formazan product likely contributes to its accumulation in these lipid-rich structures.[9][11]

Quantitative Data Summary for Common Tetrazolium Assays

The following tables summarize key quantitative parameters for commonly used tetrazolium salt-based assays.

Table 1: Reagent Concentrations and Incubation Parameters

| Assay | Tetrazolium Salt | Stock Concentration | Final Concentration | Incubation Time | Incubation Temperature |

| MTT | 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide | 5 mg/mL in PBS[12] | 0.5 mg/mL[2][3] | 1 - 4 hours[4] | 37°C[4][12] |

| MTS | 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium | 2 mg/mL in DPBS[12] | 0.33 mg/mL[12] | 1 - 4 hours[4][12] | 37°C[4][12] |

| XTT | 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide | 1 mg/mL (with PMS)[13] | 20% of culture volume[13] | 3 hours[13] | 26°C (for Leishmania)[13] |

| WST-8 | 2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt | (with 1-methoxy-PMS)[13] | 10% of culture volume[13] | 3 hours[13] | 26°C (for Leishmania)[13] |

Table 2: Absorbance Measurement Wavelengths

| Assay | Formazan Product | Solubilization Required? | Solubilizing Agent | Absorbance Wavelength | Reference Wavelength (optional) |

| MTT | Purple, insoluble | Yes[2] | DMSO, acidified isopropanol[1] | 550 - 600 nm[2] | > 650 nm[2] |

| MTS | Orange, soluble[1] | No[4] | N/A | 490 nm[1][12] | N/A |

| XTT | Orange, soluble[6] | No[6] | N/A | 450 - 500 nm | ~650 nm |

| WST-8 | Yellow-orange, soluble | No | N/A | ~450 nm | N/A |

Detailed Experimental Protocols

The following sections provide standardized protocols for the MTT and MTS assays as examples of a formazan-based cell viability assay requiring solubilization and one that does not.

MTT Assay Protocol

This protocol is a standard method for assessing cell viability.

Materials:

-

Cells cultured in a 96-well plate

-

MTT solution (5 mg/mL in sterile PBS)

-

Culture medium (serum-free for incubation step)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere and grow for the desired period.

-

Compound Treatment: Treat cells with the test compound for the desired exposure time. Include untreated control wells.

-

MTT Addition: After treatment, remove the culture medium and add 100 µL of serum-free medium and 10 µL of MTT solution to each well.[2]

-

Incubation: Incubate the plate for 1 to 4 hours at 37°C in a humidified incubator with 5% CO2.[4]

-

Formazan Solubilization: After incubation, carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2][4]

-

Absorbance Reading: Mix gently to ensure complete solubilization. Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[2]

MTS Assay Protocol

This protocol offers a more streamlined approach as it does not require a separate solubilization step.

Materials:

-

Cells cultured in a 96-well plate

-

MTS solution (e.g., CellTiter 96® AQueous One Solution Reagent)

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

MTS Reagent Addition: Add 20 µL of the MTS reagent directly to each well containing 100 µL of culture medium.[4][12]

-

Incubation: Incubate the plate for 1 to 4 hours at 37°C in a humidified incubator with 5% CO2.[4][12]

-

Absorbance Reading: Record the absorbance at 490 nm using a microplate reader.[12]

Factors Influencing Formazan Formation

Several factors can influence the rate of tetrazolium reduction and potentially lead to inaccurate results. It is crucial to consider these during experimental design and data analysis:

-

Cellular Metabolic State: Conditions that alter the metabolic activity of cells, such as nutrient deprivation or exposure to certain drugs, will affect the rate of formazan production.[4][14]

-

Chemical Interference: Reducing compounds, such as ascorbic acid and sulfhydryl-containing compounds, can non-enzymatically reduce tetrazolium salts, leading to false-positive results.[4]

-

Culture Medium Components: Some components of the culture medium and serum can react with tetrazolium salts or influence cellular metabolism.[7] It is often recommended to perform the incubation with the tetrazolium salt in serum-free medium.

-

Light Exposure: Tetrazolium reagents can be light-sensitive, and prolonged exposure to direct light may cause spontaneous reduction.[4]

Conclusion

The formation of this compound from tetrazolium salts is a complex, enzyme-driven process that reflects the metabolic activity of living cells. A comprehensive understanding of the underlying biochemical pathways, the intracellular sites of reduction, and the factors that can influence the reaction is paramount for the reliable application of these assays in research and development. By carefully controlling experimental conditions and being aware of potential interferences, researchers can leverage the power of tetrazolium-based assays to obtain accurate and reproducible data on cell viability and cytotoxicity.

References

- 1. MTT assay - Wikipedia [en.wikipedia.org]

- 2. merckmillipore.com [merckmillipore.com]

- 3. researchhub.com [researchhub.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Limitations of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay when compared to three commonly used cell enumeration assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]

- 7. mdpi.com [mdpi.com]

- 8. Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. broadpharm.com [broadpharm.com]

- 13. Comparison of Tetrazolium Salt Assays for Evaluation of Drug Activity against Leishmania spp - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Purification of 1,3,5-Triphenylformazan

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of 1,3,5-triphenylformazan (B1222628), a compound with applications in analytical chemistry and biological assays.[1] The document details the predominant synthesis methodology, including a step-by-step experimental protocol. Furthermore, it outlines effective purification techniques, namely recrystallization and column chromatography, to obtain a high-purity product. Quantitative data is summarized for ease of reference, and key processes are visualized through workflow diagrams.

Synthesis of 1,3,5-Triphenylformazan

The most prevalent and well-documented method for synthesizing 1,3,5-triphenylformazan is through the coupling of a diazonium salt with an aldehyde hydrazone.[2][3][4] This approach offers a reliable route to obtaining the desired formazan (B1609692). Alternative, less common methods include the reaction of active methylene (B1212753) compounds with two equivalents of a diazonium salt and the oxidation of corresponding hydrazidines.[2]

The primary synthesis is a two-step process:

-

Formation of Benzaldehyde (B42025) Phenylhydrazone: Benzaldehyde is reacted with phenylhydrazine (B124118) to form the corresponding hydrazone.[5][6]

-

Azo Coupling: The freshly prepared benzaldehyde phenylhydrazone is then coupled with a benzenediazonium (B1195382) salt, generated in situ from aniline (B41778), to yield 1,3,5-triphenylformazan.[5][6]

The overall reaction is depicted below:

Caption: Reaction scheme for the synthesis of 1,3,5-Triphenylformazan.

Experimental Protocol: Synthesis via Azo Coupling

This protocol is adapted from established literature procedures.[5][6]

Materials:

-

Benzaldehyde

-

Phenylhydrazine

-

Aniline

-

Sodium Nitrite (B80452) (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (B78521) (NaOH)

-

Sodium Acetate (B1210297) (CH₃COONa)

-

Ethanol (Rectified Spirit)

-

Ice

Procedure:

Part 1: Synthesis of Benzaldehyde Phenylhydrazone

-

In a suitable flask, dissolve benzaldehyde (0.02 mol) in a minimal amount of methanol.

-

To this solution, add phenylhydrazine (0.02 mol) and adjust the pH to 5-6 using dilute acetic acid.

-

Stir the reaction mixture at room temperature for approximately 1 hour.

-

Allow the mixture to stand for 30 minutes to facilitate the precipitation of the yellow crystalline product.

-

Collect the crude benzaldehyde phenylhydrazone by filtration and recrystallize from rectified spirit (ethanol) to obtain fine, colorless needles.

Part 2: Synthesis of 1,3,5-Triphenylformazan

-

Prepare a diazonium salt solution by dissolving aniline (0.02 mol) in a mixture of concentrated HCl (5 mL) and water in a flask. Cool the mixture to 0-5°C in an ice bath.

-

In a separate flask, prepare a solution of sodium nitrite (1.50 g) in water and chill it to below 5°C.

-

Slowly add the cold sodium nitrite solution to the aniline hydrochloride solution while maintaining the temperature between 0-5°C with constant stirring.

-

In a separate, larger beaker, prepare a basic buffer solution by dissolving sodium hydroxide (2.50 g) and sodium acetate (3.50 g) in methanol (200 mL).

-

Dissolve the prepared benzaldehyde phenylhydrazone in an appropriate amount of methanol and add it to the basic buffer solution.

-

Cool the hydrazone solution in an ice bath.

-

Add the freshly prepared, cold benzenediazonium chloride solution dropwise to the stirred hydrazone solution. A bright red precipitate of 1,3,5-triphenylformazan will form.

-

Continue stirring the reaction mixture for 2 hours in the ice bath.

-

Store the mixture in a refrigerator for 48 hours to ensure complete precipitation.

-

Collect the crude product by filtration, wash with cold water, and dry.

Purification of 1,3,5-Triphenylformazan

The crude 1,3,5-triphenylformazan obtained from the synthesis is typically a dark red to purple solid and may contain unreacted starting materials or side products.[6][7] Purification is essential to obtain a product with high purity, which is critical for its use in sensitive applications. The two primary methods for purification are recrystallization and column chromatography.

Recrystallization

Recrystallization is a widely used technique for purifying solid organic compounds.[8] The principle relies on the differential solubility of the compound and impurities in a suitable solvent at different temperatures. For 1,3,5-triphenylformazan, methanol is a commonly reported and effective solvent for recrystallization.[9]

Experimental Protocol: Recrystallization from Methanol

-

Transfer the crude 1,3,5-triphenylformazan to an Erlenmeyer flask.

-

Add a minimum amount of hot methanol to the flask to dissolve the solid completely. Ensure the solvent is near its boiling point to maximize solubility.

-

If colored, insoluble impurities are present, they can be removed by hot gravity filtration. If the solution is colored by soluble impurities, a small amount of activated charcoal can be added to the hot solution, which is then filtered hot to remove the charcoal and the adsorbed impurities.[10]

-

Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of the crystals.

-

Collect the purified, cherry-red crystals by vacuum filtration using a Büchner funnel.[9]

-

Wash the crystals with a small amount of ice-cold methanol to remove any adhering mother liquor.

-

Dry the crystals in a desiccator or a vacuum oven to remove all traces of the solvent.

Caption: General workflow for the purification of 1,3,5-Triphenylformazan by recrystallization.

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[8][11] For 1,3,5-triphenylformazan, a moderately polar compound, silica (B1680970) gel is a suitable stationary phase. The mobile phase, or eluent, is typically a mixture of a nonpolar and a more polar solvent, with the polarity gradually increased to elute compounds of increasing polarity.

Experimental Protocol: Column Chromatography

-

Prepare the Column: Pack a glass chromatography column with silica gel (60-120 mesh) as a slurry in a nonpolar solvent (e.g., hexane).

-

Load the Sample: Dissolve the crude 1,3,5-triphenylformazan in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial eluent) and adsorb it onto a small amount of silica gel. Carefully add this to the top of the column.

-

Elution: Begin eluting the column with a nonpolar solvent system, such as a mixture of hexane (B92381) and ethyl acetate (e.g., 95:5 v/v).[10]

-

Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate.

-

Collect Fractions: Collect the eluent in a series of fractions.

-

Monitor Fractions: Monitor the composition of the fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the pure 1,3,5-triphenylformazan.

-

Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Quantitative Data Summary

The following table summarizes key quantitative data for 1,3,5-triphenylformazan.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₉H₁₆N₄ | [7] |

| Molecular Weight | 300.36 g/mol | [7] |

| Melting Point | 172-173 °C | [9] |

| Appearance | Cheery-red to dark red/purple solid | [6][7][9] |

| Synthesis Yield | 78% (via azo coupling) | [9] |

| Solubility | Soluble in dioxane, chloroform, and acetone.[12] |

Conclusion

The synthesis of 1,3,5-triphenylformazan via the azo coupling of benzaldehyde phenylhydrazone and benzenediazonium chloride is a robust and high-yielding method. Subsequent purification by recrystallization from methanol provides a straightforward approach to obtaining a high-purity product. For instances where impurities are not easily removed by recrystallization, column chromatography offers a powerful alternative. The protocols and data presented in this guide provide a solid foundation for the successful synthesis and purification of 1,3,5-triphenylformazan in a laboratory setting.

References

- 1. chemimpex.com [chemimpex.com]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. rubingroup.org [rubingroup.org]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological evaluation of formazan derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CAS 531-52-2: 1,3,5-Triphenylformazan | CymitQuimica [cymitquimica.com]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. asianpubs.org [asianpubs.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. ijrpc.com [ijrpc.com]

Understanding the spectral properties of Triphenylformazan for spectrophotometric analysis.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral properties of 1,3,5-Triphenylformazan (B1222628) (TPF) and its application in spectrophotometric analysis. This document details the fundamental principles, experimental protocols, and quantitative data necessary for the accurate measurement and application of TPF in various research and development settings.

Introduction to Triphenylformazan and Spectrophotometry

1,3,5-Triphenylformazan (C₁₉H₁₆N₄, Molar Mass: 300.36 g/mol ) is a intensely colored organic compound, typically appearing as a red to purple crystalline powder.[1] Its vibrant color is a result of an extended system of conjugated double bonds within its molecular structure. This distinct chromatic property makes TPF an ideal candidate for quantification using UV-Visible spectrophotometry.

Spectrophotometry is an analytical technique that measures the amount of light absorbed by a substance at specific wavelengths. The fundamental principle behind this method is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. This relationship is expressed as:

A = εbc

Where:

-

A is the absorbance (unitless)

-

ε (epsilon) is the molar absorptivity or molar extinction coefficient (in L mol⁻¹ cm⁻¹), a constant that is characteristic of the substance at a specific wavelength.

-

b is the path length of the cuvette (typically 1 cm).

-

c is the concentration of the substance (in mol L⁻¹).

The wavelength at which a substance exhibits maximum absorbance is known as its λmax (lambda max). By measuring the absorbance of a TPF solution at its λmax, its concentration can be accurately determined.

Spectral Properties of this compound

The UV-Visible absorption spectrum of this compound is characterized by strong absorption in the visible region of the electromagnetic spectrum. The exact position of the absorption maximum (λmax) and the molar absorptivity (ε) are influenced by the solvent used. This phenomenon, known as solvatochromism, arises from the differential stabilization of the ground and excited electronic states of the TPF molecule by the solvent.

| Property | Value | Reference/Source |

| Chemical Formula | C₁₉H₁₆N₄ | [1] |

| Molar Mass | 300.36 g/mol | |

| CAS Number | 531-52-2 | [1] |

| In Dimethyl Sulfoxide (DMSO) | ||

| λmax | ~510 nm | [2] |

| In Ethanol (B145695)/Methanol (B129727) mixtures | ||

| λmax | Broad absorption around 480-500 nm | [3] |

| In various organic solvents | Exhibits solvatochromism (shift in λmax) |

Note: Explicit molar absorptivity (ε) values in common solvents like ethanol and methanol are not consistently reported in the readily available literature. Researchers should determine this value experimentally for their specific solvent system and instrument for the most accurate quantification.

Experimental Protocols for Spectrophotometric Analysis

Preparation of Standard Solutions

Accurate quantification of this compound requires the preparation of a series of standard solutions of known concentrations to construct a calibration curve.

Materials:

-

1,3,5-Triphenylformazan (high purity)

-

Volumetric flasks (Class A)

-

Analytical balance

-

Appropriate solvent (e.g., 99.5% DMSO, Ethanol, Methanol)

Procedure:

-

Prepare a Stock Solution: Accurately weigh a precise amount of dry this compound powder using an analytical balance. Dissolve the TPF in a known volume of the chosen solvent in a volumetric flask to create a stock solution of a specific molar concentration. For example, to prepare a 1 mM stock solution, dissolve 30.036 mg of TPF in 100 mL of solvent.

-

Prepare Serial Dilutions: Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing concentrations. For instance, prepare standards with concentrations ranging from 0.1 mM to 0.01 mM. Use volumetric pipettes and flasks to ensure accuracy.

-

Prepare a Blank Solution: Use the pure solvent as a blank to zero the spectrophotometer.

Spectrophotometric Measurement and Calibration

Instrumentation:

-

UV-Visible Spectrophotometer

Procedure:

-

Instrument Warm-up: Allow the spectrophotometer to warm up according to the manufacturer's instructions to ensure a stable light source.

-

Wavelength Selection: Set the spectrophotometer to the predetermined λmax of this compound in the chosen solvent. If the λmax is unknown, perform a wavelength scan using one of the standard solutions to identify the wavelength of maximum absorbance.

-

Zeroing the Instrument: Fill a cuvette with the blank solution (pure solvent) and place it in the spectrophotometer. Zero the instrument to set the absorbance to 0.

-

Measure Absorbance of Standards: Measure the absorbance of each of the prepared standard solutions, starting from the least concentrated to the most concentrated. Rinse the cuvette with the next standard solution before filling it for measurement.

-

Construct a Calibration Curve: Plot the measured absorbance values (y-axis) against the corresponding known concentrations of the standard solutions (x-axis).

-

Linear Regression: Perform a linear regression analysis on the data points. The resulting equation (y = mx + c) and the coefficient of determination (R²) will describe the relationship between absorbance and concentration. An R² value close to 1 indicates a strong linear relationship.

-

Measure Absorbance of Unknown Sample: Measure the absorbance of the unknown sample containing this compound.

-

Determine Concentration of Unknown: Use the equation from the calibration curve to calculate the concentration of this compound in the unknown sample.

Application: The MTT Assay for Cell Viability

A prominent application of this compound in spectrophotometry is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity.

Principle:

In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble tetrazolium salt MTT to a purple, insoluble formazan (B1609692) product (this compound derivative). This formazan is then solubilized, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of metabolically active cells.

MTT Assay Workflow

Caption: Workflow of the MTT cell viability assay.

Logical Relationships in Spectrophotometric Analysis

The following diagram illustrates the logical flow of a typical spectrophotometric analysis based on the Beer-Lambert Law.

Caption: Principle of quantitative spectrophotometric analysis.

Conclusion

This compound's strong absorbance in the visible spectrum makes it a valuable compound for spectrophotometric quantification. Understanding its spectral properties and adhering to rigorous experimental protocols are paramount for obtaining accurate and reproducible results. This guide provides the foundational knowledge and procedural framework for researchers and scientists to effectively utilize this compound in their analytical workflows, particularly in applications such as cell viability assays. For the highest accuracy, it is recommended to experimentally determine the molar absorptivity of this compound in the specific solvent and instrumental conditions being used.

References

The Solubility of Triphenylformazan: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the solubility of 1,3,5-triphenylformazan (B1222628) in various organic solvents. This document is intended for researchers, scientists, and drug development professionals who utilize triphenylformazan, particularly in the context of cell viability assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, where the dissolution of the formazan (B1609692) product is a critical step. This guide includes quantitative and qualitative solubility data, a detailed experimental protocol for solubility determination, and a workflow diagram for the MTT assay.

Core Topic: Solubility Profile of 1,3,5-Triphenylformazan

1,3,5-Triphenylformazan is a intensely colored compound that is the product of the reduction of tetrazolium salts, such as TTC (2,3,5-triphenyl-2H-tetrazolium chloride), by metabolically active cells.[1] Its poor solubility in aqueous solutions necessitates the use of organic solvents for its quantification in colorimetric assays.[2] The principle of "like dissolves like" generally applies, with this compound, a largely non-polar molecule, exhibiting better solubility in organic solvents.[3]

Quantitative Solubility Data

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Temperature (°C) | Solubility |

| Dioxane | C₄H₈O₂ | 88.11 | Not Specified | 50 mg/mL[4][5][6] |

Qualitative and Comparative Solubility in Common Solvents

In the context of the MTT assay, various solvents and solvent mixtures are employed to dissolve the formazan crystals. The efficiency of these solvents provides a qualitative measure of this compound's solubility. Dimethyl sulfoxide (B87167) (DMSO) and isopropanol (B130326) are among the most effective and commonly used solvents for this purpose.[7]

| Solvent/Solvent System | Assessment of Solubility | Common Application/Notes |

| Dimethyl Sulfoxide (DMSO) | High | Widely used for its excellent and rapid dissolution of formazan crystals.[2][7] |

| Isopropanol | High | Another frequently used solvent that effectively dissolves formazan.[7] |

| Acidified Isopropanol (e.g., with 0.04 N HCl) | High | The acidification can help to stabilize the color of the dissolved formazan.[8] |

| Ethanol | Moderate to High | Also used for formazan dissolution. |

| Dimethylformamide (DMF) with 5% SDS | High | Provides rapid and complete solubilization of formazan and cells.[9] |

| DMSO with 5% SDS | High | Similar to DMF with SDS, offers excellent and stable solubilization.[9] |

| Ethanol with 1% Acetic Acid | Moderate | Less effective than DMSO or isopropanol in some studies.[7] |

| 20% Sodium Dodecyl Sulfate (SDS) in 0.01 M HCl | Moderate | Can be used for solubilization, but may be less efficient than organic solvents.[7] |

| Chloroform | Soluble | Mentioned as a solvent for this compound.[10] |

| Water | Insoluble | This compound is known to be insoluble in water.[10] |

Experimental Protocols

Determination of this compound Solubility (Shake-Flask Method)

The isothermal shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.

Objective: To determine the equilibrium solubility of 1,3,5-triphenylformazan in a specific organic solvent at a constant temperature.

Materials:

-

1,3,5-Triphenylformazan (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Screw-cap vials

-

Temperature-controlled orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a known concentration.

-

Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing concentrations.

-

-

Calibration Curve Generation:

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in the specific solvent (typically around 480-570 nm).

-

Plot a graph of absorbance versus concentration to generate a calibration curve.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of solid this compound to a screw-cap vial. The presence of undissolved solid is crucial to ensure saturation.

-

Accurately add a known volume or mass of the solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in the temperature-controlled shaker and agitate at a constant temperature for a sufficient period (e.g., 24-72 hours) to reach equilibrium. It is advisable to test multiple time points to confirm that equilibrium has been achieved.

-

-

Sample Analysis:

-

After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtered, saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Measure the absorbance of the diluted sample using the UV-Vis spectrophotometer.

-

-

Calculation of Solubility:

-

Use the equation of the calibration curve to determine the concentration of the diluted sample from its absorbance.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

-

Visualizations

MTT Assay Experimental Workflow

The following diagram illustrates the key steps of the MTT cell viability assay, which involves the formation and subsequent solubilization of this compound.

Caption: Workflow of the MTT cell viability assay.

Logical Relationship of Solubility

The following diagram illustrates the general principle governing the solubility of a non-polar compound like this compound.

Caption: Principle of "like dissolves like" for this compound solubility.

References

- 1. ce.sysu.edu.cn [ce.sysu.edu.cn]

- 2. researchgate.net [researchgate.net]

- 3. CAS 531-52-2: 1,3,5-Triphenylformazan | CymitQuimica [cymitquimica.com]

- 4. chembk.com [chembk.com]

- 5. 1,3,5-Triphenyltetrazolium formazan = 90 UV 531-52-2 [sigmaaldrich.com]

- 6. 1,3,5-Triphenyltetrazolium formazan = 90 UV 531-52-2 [sigmaaldrich.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Improved Formazan Dissolution for Bacterial MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. datasheets.scbt.com [datasheets.scbt.com]

A Deep Dive into Formazan-Based Cell Viability Assays: Principles and Protocols

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The assessment of cell viability is a cornerstone of modern biological research and drug discovery, providing critical insights into cellular health, proliferation, and cytotoxicity. Among the various methods available, formazan-based assays have emerged as a popular and robust tool for quantifying metabolically active cells. This technical guide delves into the fundamental principles of these colorimetric assays, offering a detailed examination of their biochemical mechanisms, comparative analysis of common assay types, and comprehensive experimental protocols.

The Core Principle: Cellular Respiration as a Viability Marker

Formazan-based assays hinge on the principle that viable, metabolically active cells possess active reductase enzymes, primarily NAD(P)H-dependent oxidoreductases, within their mitochondria and cytoplasm.[1] These enzymes play a crucial role in cellular respiration and energy production. The assays introduce a tetrazolium salt, a water-soluble, typically yellow compound, to the cell culture. In the presence of the cellular reductases and their cofactors (NADH and NADPH), the tetrazolium salt is reduced, leading to the cleavage of its tetrazolium ring and the formation of a intensely colored, water-insoluble or water-soluble formazan (B1609692) product.[1][2][3] The amount of formazan produced is directly proportional to the number of metabolically active cells in the culture.[2] By measuring the absorbance of the formazan solution at a specific wavelength, a quantitative assessment of cell viability can be obtained.

A Comparative Overview of Common Formazan-Based Assays

Several types of tetrazolium salts are commonly used in cell viability assays, with the most prominent being MTT, XTT, and WST-1. While they share the same fundamental principle, they differ in their chemical properties, which in turn affects their application and experimental workflow.

| Assay | Tetrazolium Salt | Formazan Solubility | Absorbance Max. (nm) | Key Characteristics |

| MTT | 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide | Insoluble in water | ~570 | Requires a solubilization step (e.g., with DMSO or isopropanol) to dissolve the formazan crystals before absorbance reading.[4][5] |

| XTT | 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide | Soluble in water | ~450 - 490 | Does not readily penetrate the cell membrane; requires an intermediate electron acceptor (e.g., PMS) for reduction to occur at the cell surface.[6] |

| WST-1 | 4-[3-(4-iodophenyl)-2-(4-nitrophenyl)-2H-5-tetrazolio]-1,3-benzene disulfonate | Soluble in water | ~420 - 480 | Similar to XTT, it is cell-impermeable and requires an electron mediator for efficient reduction.[7][8] |

The Biochemical Machinery: A Closer Look at Formazan Formation

The reduction of tetrazolium salts is a complex biological process primarily driven by the activity of various dehydrogenase enzymes. The following diagrams illustrate the key pathways involved in MTT and the water-soluble tetrazolium salt assays.

Experimental Workflow: A Step-by-Step Guide

The successful implementation of formazan-based assays requires careful attention to experimental detail. The following diagram outlines the general workflow for a typical cell viability experiment.

Detailed Experimental Protocols

The following are generalized protocols for the MTT, XTT, and WST-1 assays. It is crucial to optimize these protocols for specific cell types and experimental conditions.

MTT Assay Protocol

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere and grow for the desired period.

-

Compound Treatment: Treat the cells with the test compound at various concentrations and incubate for the appropriate duration.

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the MTT stock solution in serum-free medium to a final concentration of 0.5 mg/mL. Remove the culture medium from the wells and add 100 µL of the MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator with 5% CO2. During this time, viable cells will reduce the MTT to insoluble formazan crystals.[5]

-

Formazan Solubilization: Carefully remove the MTT solution. Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol, or a solution of SDS in HCl) to each well.

-

Absorbance Measurement: Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at approximately 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

XTT Assay Protocol

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Reagent Preparation: Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.

-

XTT Addition: Add 50 µL of the freshly prepared XTT labeling mixture to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator. The incubation time may need to be optimized depending on the cell type and density.

-

Absorbance Measurement: Gently shake the plate for 1 minute. Measure the absorbance of the orange formazan product at a wavelength between 450 and 500 nm.[9] A reference wavelength of >600 nm is recommended.

WST-1 Assay Protocol

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT and XTT assays.

-

WST-1 Addition: Add 10 µL of the WST-1 reagent directly to each well containing 100 µL of culture medium.

-

Incubation: Incubate the plate for 0.5-4 hours at 37°C in a humidified incubator.[8] The optimal incubation time will vary depending on the cell type and density.

-

Absorbance Measurement: Shake the plate thoroughly for 1 minute. Measure the absorbance of the formazan dye at a wavelength between 420 and 480 nm.[7][10] A reference wavelength of >600 nm should be used.[7]

Conclusion

Formazan-based cell viability assays are powerful and versatile tools for a wide range of applications in biological research and drug development. By understanding the underlying biochemical principles and the nuances of each assay type, researchers can select the most appropriate method for their specific needs and obtain reliable and reproducible data. Careful optimization of experimental parameters is paramount to ensure the accuracy and validity of the results. This guide provides a solid foundation for the successful implementation of these essential techniques in the laboratory.

References

- 1. researchgate.net [researchgate.net]

- 2. Tetrazolium-based assays for cellular viability: a critical examination of selected parameters affecting formazan production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are the differences among MTS, XXT, WST-1, CCK-8 (WST-8) test kits? [elabscience.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. broadpharm.com [broadpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]

- 9. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]

- 10. elabdoc-prod.roche.com [elabdoc-prod.roche.com]

The Histochemical Revolution: A Technical Guide to Tetrazolium Salts

An In-depth Exploration of the History, Chemistry, and Application of Tetrazolium Salts in Histochemistry for Researchers, Scientists, and Drug Development Professionals.

Introduction

In the landscape of histochemistry, few compounds have had as profound an impact as tetrazolium salts. These remarkable colorless to pale yellow water-soluble compounds have become indispensable tools for the visualization of cellular metabolic activity, particularly the localization of dehydrogenase enzymes. Their reduction to intensely colored, water-insoluble formazans at the site of enzymatic activity provides a vivid and permanent record of metabolic processes within tissue sections. This technical guide delves into the history, chemical principles, and practical applications of tetrazolium salts in histochemistry, providing researchers with the foundational knowledge and detailed protocols necessary to effectively utilize these powerful reagents.

A Journey Through Time: The History and Development of Tetrazolium Salts

The story of tetrazolium salts begins not with the salts themselves, but with their colorful reduction products, the formazans.

-

1875: The first formazan (B1609692), a vibrant cherry-red compound, was synthesized by German chemist H. von Pechmann's student, Friese, by reacting benzene (B151609) diazonium nitrate (B79036) with nitromethane.[1]

-

1894: H. von Pechmann and E. Runge successfully oxidized a formazan to produce the first colorless tetrazolium salt.[1]

Despite their synthesis in the late 19th century, the biological significance of tetrazolium salts remained largely unexplored for several decades. It was not until the mid-20th century that their utility in histochemistry was realized, ushering in a new era of metabolic mapping in tissues.

A Timeline of Key Developments in Histochemical Applications:

| Year | Key Contributor(s) | Development | Significance |

| 1941 | Kuhn & Jerchel | First described the biological reduction of triphenyltetrazolium (B181601) chloride (TTC) by bacteria. | Laid the groundwork for using tetrazolium salts as indicators of biological activity. |

| 1951 | Seligman & Rutenburg | First to demonstrate the histochemical localization of succinic dehydrogenase activity using a tetrazolium salt (Blue Tetrazolium). | Marked the birth of tetrazolium salt-based enzyme histochemistry. |

| 1957 | A.G. Everson Pearse | Introduced 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) for the histochemical detection of dehydrogenase activity.[2] | Provided a more sensitive and finely localized formazan deposit. |

| Late 1950s | Tsou et al. | Synthesized and introduced Nitroblue Tetrazolium (NBT) for histochemistry. | NBT's resulting fine, granular, and intensely colored formazan made it a widely adopted reagent.[3] |

| 1960s | Development and application of Tetranitroblue Tetrazolium (TNBT). | Offered even greater sensitivity and a more substantive formazan, further refining the technique.[2][4] |

The Chemistry of Visualization: From Tetrazolium Salt to Formazan

The utility of tetrazolium salts in histochemistry hinges on their ability to act as electron acceptors in biological redox reactions. In the presence of specific dehydrogenases and their substrates, electrons are transferred from the substrate to the tetrazolium salt, resulting in its reduction to a brightly colored, insoluble formazan.

The primary source of electrons for this reduction in tissues is the reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) and nicotinamide adenine dinucleotide phosphate (B84403) (NADPH) generated by dehydrogenase activity. The electrons are shuttled to the tetrazolium salt, often via intermediate electron carriers, leading to the precipitation of the formazan at the site of the enzyme.

Quantitative Properties of Common Tetrazolium Salts and Their Formazans

The choice of tetrazolium salt is critical and depends on the specific application, desired sensitivity, and the nature of the enzyme being localized. The following table summarizes key quantitative data for some of the most commonly used tetrazolium salts in histochemistry.

| Tetrazolium Salt | Abbreviation | Formazan Color | Molar Extinction Coefficient (ε) of Formazan (M⁻¹cm⁻¹) | Redox Potential (E°') (mV) | Water Solubility of Formazan |

| 2,3,5-Triphenyltetrazolium Chloride | TTC | Red | ~19,900 in ethanol (B145695) | -80 | Insoluble |

| 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide | MTT | Dark Blue/Purple | ~18,000 in dimethylformamide | +110 | Insoluble |

| 2-(p-iodophenyl)-3-(p-nitrophenyl)-5-phenyltetrazolium chloride | INT | Red/Violet | ~20,000 in 95% alcohol | +90 | Insoluble |

| Nitroblue Tetrazolium | NBT | Blue/Purple | ~40,000 (diformazan) | +50 | Insoluble |

| Tetranitroblue Tetrazolium | TNBT | Black/Purple | >60,000 (diformazan) | +170 | Insoluble |

Note: Molar extinction coefficients and redox potentials can vary depending on the solvent and pH.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To better understand the processes involved, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.

Signaling Pathway: Tetrazolium Salt Reduction via the Mitochondrial Electron Transport Chain

This diagram illustrates the reduction of a tetrazolium salt (in this case, NBT) by electrons generated from the oxidation of succinate (B1194679) by succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain.

Reduction of NBT by electrons from the ETC.

Experimental Workflow: A Step-by-Step Guide to Tetrazolium Histochemistry

This flowchart outlines the major steps involved in performing a typical histochemical experiment to localize dehydrogenase activity using a tetrazolium salt.

A typical workflow for tetrazolium salt histochemistry.

Experimental Protocols: A Guide to Practice

The following protocols provide a framework for the histochemical demonstration of dehydrogenase activity. It is crucial to note that optimal conditions (e.g., incubation time, pH, substrate concentration) may vary depending on the specific enzyme, tissue type, and tetrazolium salt used.

General Protocol for Dehydrogenase Histochemistry

This protocol can be adapted for various dehydrogenases by substituting the appropriate substrate.

Materials:

-

Fresh, unfixed tissue, snap-frozen in isopentane (B150273) pre-cooled with liquid nitrogen.

-

Cryostat

-

Microscope slides

-

Incubation solution (see below)

-

Buffer solution (e.g., 0.1 M phosphate buffer, pH 7.4)

-

Formalin (10% neutral buffered)

-

Graded ethanol series (70%, 95%, 100%)

-

Xylene or other clearing agent

-

Mounting medium and coverslips

Incubation Solution (prepare fresh):

-

Substrate: e.g., Sodium succinate for succinate dehydrogenase (final concentration 50 mM)

-

Tetrazolium Salt: e.g., Nitroblue Tetrazolium (NBT) (final concentration 0.5-1 mg/mL)

-

Buffer: 0.1 M Phosphate buffer, pH 7.4

-

Optional: Phenazine methosulfate (PMS) as an intermediate electron carrier (final concentration 0.1-1 mg/mL) to accelerate the reaction.

Procedure:

-

Cut cryostat sections of the frozen tissue at 10-15 µm and thaw-mount them onto clean microscope slides.

-

Allow the sections to air dry for 5-10 minutes.

-

Prepare the incubation solution immediately before use.

-

Cover the sections with the incubation solution and incubate in a humid chamber at 37°C for 15-60 minutes. The optimal incubation time should be determined empirically.

-

Stop the reaction by rinsing the slides in the buffer solution.

-

Post-fix the sections in 10% neutral buffered formalin for 10 minutes.

-

Wash the slides in distilled water.

-

Dehydrate the sections through a graded series of ethanol (e.g., 70%, 95%, 100% for 2 minutes each).

-

Clear the sections in xylene (or a xylene substitute) for 5 minutes.

-

Mount the coverslip with a permanent mounting medium.

-

Examine the sections under a light microscope. Sites of dehydrogenase activity will be marked by a colored formazan precipitate.

Detailed Protocol for Succinic Dehydrogenase (SDH) Staining

This protocol is a specific application of the general method for the robust and reliable demonstration of SDH activity, a key mitochondrial enzyme.[5]

Reagents:

-

0.2 M Phosphate Buffer (pH 7.6):

-

Solution A: 0.2 M Sodium phosphate monobasic (27.6 g/L)

-

Solution B: 0.2 M Sodium phosphate dibasic (28.4 g/L)

-

Mix 19 mL of Solution A with 81 mL of Solution B and adjust pH to 7.6.

-

-

Incubation Medium (prepare fresh):

-

0.2 M Phosphate Buffer (pH 7.6): 10 mL

-

Sodium Succinate: 270 mg

-

Nitroblue Tetrazolium (NBT): 10 mg

-

Procedure:

-

Cut 10-16 µm cryostat sections from snap-frozen tissue and mount on coverslips or slides.[5]

-

Prepare the incubation medium by dissolving the sodium succinate and NBT in the phosphate buffer.

-

Incubate the sections in the incubation medium in a staining dish at 37°C for 30-60 minutes.[5]

-

Wash the sections three times with deionized water.

-

(Optional) For cleaner background, rinse sections in increasing and then decreasing concentrations of acetone (B3395972) (e.g., 30%, 60%, 90%, 60%, 30%) to remove unbound NBT.

-

Rinse in distilled water.

-

Mount with an aqueous mounting medium or dehydrate, clear, and mount with a permanent medium.

Conclusion

From their serendipitous discovery to their central role in modern histochemistry, tetrazolium salts have provided an invaluable window into the metabolic landscape of cells and tissues. Their ability to translate the invisible world of enzymatic reactions into vibrant, quantifiable color has been instrumental in advancing our understanding of cellular function in both health and disease. As new tetrazolium salts with enhanced properties continue to be developed, the future of metabolic mapping promises even greater resolution and sensitivity, ensuring that these versatile compounds will remain at the forefront of biological and biomedical research for years to come.

References

- 1. Tetrazolium salts for detecting redox potential in living cells and tissues—Table 18.3 | Thermo Fisher Scientific - AR [thermofisher.com]

- 2. THE USE OF TETRANITRO-BLUE TETRAZOLIUM FOR THE CYTOCHEMICAL LOCALIZATION OF SUCCINIC DEHYDROGENASE: Cytochemical and Cytological Studies of Sarcoma 37 Ascites Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. stainsfile.com [stainsfile.com]

- 4. researchgate.net [researchgate.net]

- 5. neuromuscular.wustl.edu [neuromuscular.wustl.edu]

Methodological & Application

Standard Protocol for Triphenylformazan-Based MTT Cell Viability Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the Triphenylformazan-based MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell viability assay. This colorimetric assay is a widely used method to assess cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3]

Principle of the Assay

The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, to a purple formazan (B1609692) product by metabolically active cells.[1][2][3] This reduction is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes, such as succinate (B1194679) dehydrogenase, located in the mitochondria.[4] The resulting insoluble formazan crystals are then dissolved using a solubilizing agent, and the absorbance of the colored solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[1][2][4]

Key Applications

-

Cytotoxicity Assays: Evaluating the effect of drugs, toxins, or other chemical agents on cell viability.[4]

-

Cell Proliferation Studies: Measuring the rate of cell growth in response to various stimuli.[5]

-

Drug Discovery and Screening: High-throughput screening of compound libraries to identify potential therapeutic agents.[4]

Data Presentation

Reagents and Materials

| Reagent/Material | Specifications | Storage |

| MTT Reagent | 5 mg/mL in sterile PBS or serum-free medium | Store at -20°C, protected from light.[5] The solution is stable for at least 6 months.[5] |

| Solubilization Solution | Dimethyl sulfoxide (B87167) (DMSO), acidified isopropanol, or a solution of sodium dodecyl sulfate (B86663) (SDS) in diluted hydrochloric acid | Room temperature |

| Cell Culture Medium | Appropriate for the cell line being used | As per manufacturer's instructions |

| Phosphate-Buffered Saline (PBS) | pH 7.4, sterile | Room temperature |

| 96-well Plates | Flat-bottomed, sterile | Room temperature |

| CO2 Incubator | 37°C, 5% CO2, humidified atmosphere | N/A |

| Microplate Reader | Capable of measuring absorbance at 570 nm | N/A |

Experimental Parameters

| Parameter | Recommended Value/Range | Notes |

| Cell Seeding Density | 1,000 to 100,000 cells/well | Optimize for each cell line to ensure they are in the exponential growth phase during the assay. |

| MTT Incubation Time | 2 to 4 hours | Incubation time may need to be optimized depending on the cell type and metabolic rate. |

| Wavelength for Absorbance Reading | 570 nm | A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[1][4] |

Experimental Protocols

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

Reagent Preparation

-

MTT Stock Solution (5 mg/mL): Dissolve MTT powder in sterile PBS or serum-free medium to a final concentration of 5 mg/mL.[4][5] Vortex or sonicate to ensure it is completely dissolved.[5] Filter-sterilize the solution using a 0.2 µm filter and store in light-protected aliquots at -20°C.[5]

-

Solubilization Solution: Prepare the chosen solubilizing agent (e.g., DMSO).

Cell Seeding

-

Harvest cells that are in the exponential growth phase.

-

Determine the cell concentration using a hemocytometer or an automated cell counter.

-

Dilute the cells to the desired seeding density in a complete culture medium.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Include control wells:

-

Untreated Control: Cells with culture medium only.

-

Vehicle Control: Cells with the solvent used to dissolve the test compound.

-

Blank Control: Culture medium only (no cells) to measure background absorbance.

-

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow the cells to attach and recover.

Cell Treatment

-

Prepare serial dilutions of the test compound in the appropriate culture medium.

-

Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the test compound at various concentrations.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

MTT Incubation

-

After the treatment period, carefully remove the medium from each well.

-

Add 100 µL of fresh, serum-free medium to each well.

-

Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[1][2]

-

Incubate the plate for 2 to 4 hours at 37°C in a humidified 5% CO2 incubator, protected from light. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

Solubilization of Formazan Crystals

-

After the MTT incubation, carefully remove the MTT solution from each well without disturbing the formazan crystals. For suspension cells, centrifugation of the plate may be necessary before aspirating the supernatant.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[6]

-

Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[4] Gentle pipetting up and down can also aid in solubilization.

Absorbance Measurement

-

Measure the absorbance of each well at 570 nm using a microplate reader.[4] It is recommended to read the plate within 1 hour of adding the solubilization solution.[4]

-

If a reference wavelength is used, subtract the absorbance at the reference wavelength (e.g., 630 nm) from the absorbance at 570 nm.[4]

Data Analysis

-

Correct for Background: Subtract the average absorbance of the blank control wells from the absorbance of all other wells.[4]

-

Calculate Percentage of Cell Viability:

-

Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

-

-

Plot Dose-Response Curve: Plot the percentage of cell viability against the concentration of the test compound.

-

Determine IC50 Value: The IC50 (half-maximal inhibitory concentration) is the concentration of the test compound that reduces cell viability by 50%. This can be determined from the dose-response curve.

Mandatory Visualization

Caption: Experimental workflow of the MTT cell viability assay.

Caption: Principle of MTT reduction to formazan in viable cells.

Troubleshooting

| Issue | Possible Cause(s) | Solution(s) |

| Low Absorbance Readings | Cell number per well is too low. | Increase the cell seeding density. |

| Incubation time with MTT was too short. | Increase the incubation time with MTT. | |

| Incomplete solubilization of formazan crystals. | Ensure complete dissolution by gentle pipetting or longer shaking. | |

| High Background Absorbance | Contamination of the culture medium with bacteria or yeast. | Use sterile techniques and check the medium for contamination before use. |

| Phenol (B47542) red in the medium. | Use a medium without phenol red or use a blank control with medium only to subtract the background. | |

| Inconsistent Results | Uneven cell seeding. | Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly. |

| "Edge effect" in the 96-well plate. | Avoid using the outer wells of the plate, or fill them with sterile PBS or medium to minimize evaporation.[3] |

By following this detailed protocol and considering the potential for optimization, researchers can reliably perform the MTT assay to obtain accurate and reproducible data on cell viability and proliferation.

References

Application Notes and Protocols for Triphenylformazan Tissue Viability Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenylformazan, a red, water-insoluble crystalline compound, is the product of the reduction of 2,3,5-triphenyltetrazolium chloride (TTC). This reaction serves as a widely used and reliable method for the assessment of tissue viability. In living, metabolically active tissues, mitochondrial dehydrogenases, key enzymes in cellular respiration, reduce the colorless, water-soluble TTC to the intensely colored this compound.[1] This color change provides a clear visual demarcation between viable (red or pink) and non-viable (unstained or pale) tissue.[2]

The TTC assay is particularly valuable in preclinical research for quantifying tissue damage in models of ischemia, such as cerebral stroke and myocardial infarction.[3][4] It is also a staple in plant and seed biology for determining viability.[5][6] The simplicity, rapidity, and cost-effectiveness of this method make it an indispensable tool in various research and development settings.

These application notes provide detailed protocols for using this compound for tissue viability staining across different tissue types, along with data presentation guidelines and troubleshooting advice.

Principle of the Method

The underlying principle of the TTC assay is the enzymatic reduction of a tetrazolium salt. In viable cells, NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria, donate electrons to TTC.[7] This reduction cleaves the tetrazolium ring, resulting in the formation of the lipid-soluble, red formazan (B1609692) crystals. Tissues that have undergone necrosis or apoptosis lack this enzymatic activity and therefore do not produce the formazan, remaining unstained.[2]

Cellular Mechanism of TTC Reduction

The following diagram illustrates the conversion of TTC to this compound within a viable cell.

Caption: Conversion of TTC to red this compound by mitochondrial dehydrogenases in a viable cell.

Experimental Protocols

General Workflow for Tissue Viability Staining